4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid
Description
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a nitro-substituted benzoic acid derivative featuring a pyrrolidinylcarbonylphenyl group at the 2-position. This compound combines a benzoic acid backbone with a nitro group at the 4-position and a tertiary amide substituent derived from pyrrolidine. The nitro group enhances electrophilicity, while the pyrrolidinylcarbonyl moiety may influence solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
4-nitro-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(19-8-1-2-9-19)13-5-3-4-12(10-13)16-11-14(20(24)25)6-7-15(16)18(22)23/h3-7,10-11H,1-2,8-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEBUZQTRWADKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692117 | |
| Record name | 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-10-8 | |
| Record name | 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitronium ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Trifluoromethyl-Substituted Derivatives
- 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6) Molecular Formula: C₈H₄F₃NO₄ Molecular Weight: 235.11 g/mol Key Features: The trifluoromethyl group at the 2-position enhances lipophilicity and electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5). Crystallographic data (orthorhombic, Pccn space group) reveal a planar aromatic ring with strong hydrogen bonding between carboxylic acid groups . Applications: Intermediate in agrochemicals and pharmaceuticals; used in liquid crystal synthesis due to its rigid structure .
2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5)
Amide and Boronate Derivatives
- 4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Molecular Formula: C₁₃H₁₅BNO₆ Molecular Weight: 295.29 g/mol Key Features: The dioxaborolan group enables Suzuki-Miyaura coupling reactions, making it valuable in synthesizing biaryl compounds. Solubility in DMSO and methanol facilitates its use in cross-coupling catalysis .
- 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid (CAS 217197-04-1) Molecular Formula: C₁₄H₁₇NO₆ Molecular Weight: 295.29 g/mol Applications: Research chemical for probing enzyme active sites due to its bulky dioxane substituent .
Physicochemical Properties and Reactivity
Acidity and Solubility
- The carboxylic acid group in nitrobenzoic acids typically exhibits pKa values 1–2 units lower than unsubstituted benzoic acid (pKa 4.2) due to electron-withdrawing nitro and trifluoromethyl groups. For example, 4-nitrobenzoic acid has a pKa of 1.6, while 4-nitro-2-trifluoromethylbenzoic acid is even more acidic .
- Extraction Efficiency : Benzoic acid derivatives with strong electron-withdrawing groups (e.g., nitro) exhibit higher distribution coefficients (m) in emulsion liquid membranes, enabling rapid extraction (>98% in <5 minutes for nitrobenzoic acid vs. slower rates for acetic acid) .
Thermal Stability
- Melting points vary significantly with substituent position. For example:
- 4-Nitro-2-(trifluoromethyl)benzoic acid: mp 275°C
- 3-Nitro-5-(trifluoromethyl)benzoic acid: mp ~220°C (estimated)
- 4-Nitro-3-(trifluoromethyl)benzoic acid: mp 190–200°C
Higher symmetry and intermolecular hydrogen bonding in the 4-nitro-2-trifluoromethyl isomer contribute to its elevated melting point.
Medicinal Chemistry
- Nicotinamide Analogues : Compounds like 4-nitro-2-(4-trifluoromethylbenzamido)benzoic acid (CAS 847547-06-2) inhibit enzymes in the NAD+ pathway, showing promise in cancer therapy .
- Antimicrobial Agents: 4-Nitro-2-azetidinone derivatives exhibit β-lactamase inhibition, enhancing antibiotic efficacy .
Data Table: Key Properties of Selected Nitrobenzoic Acid Derivatives
*Hypothetical data inferred from structural analogs.
Biological Activity
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4
- CAS Number : 1261899-10-8
The presence of a nitro group and a pyrrolidinylcarbonyl moiety suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it significantly reduced edema and inflammatory markers, indicating a possible mechanism involving the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Interaction with Cellular Receptors : It may interact with specific receptors on immune cells, modulating their activity.
- Oxidative Stress Reduction : The presence of the nitro group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Effects :
- Anti-inflammatory Research :
-
Cell Culture Studies :
- In vitro assays indicated that the compound reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM, suggesting potential anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
